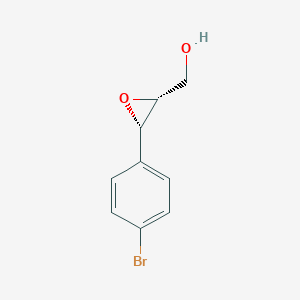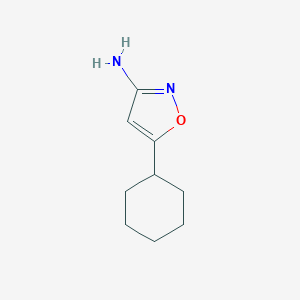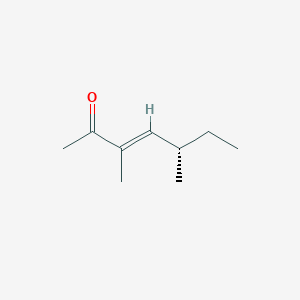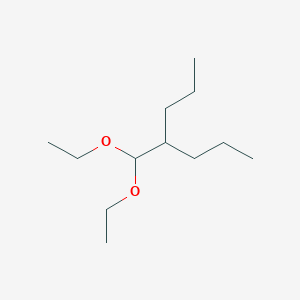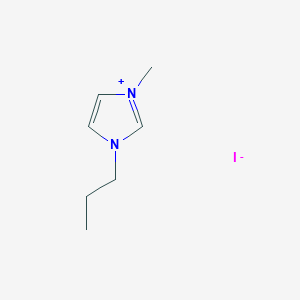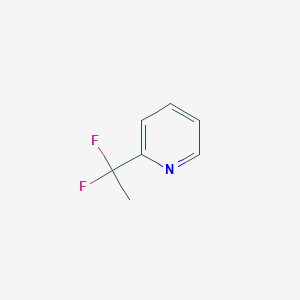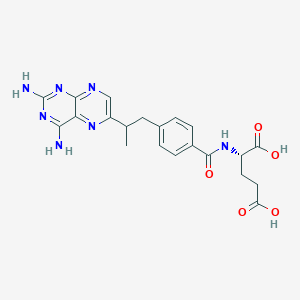
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid, also known as methotrexate, is a widely used chemotherapeutic agent for the treatment of various cancers and autoimmune diseases. It was first synthesized in the 1940s and has since been extensively studied for its mechanism of action and therapeutic applications.
Wirkmechanismus
Methotrexate works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By blocking this enzyme, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid prevents the formation of new cells, particularly cancer cells and immune cells. This mechanism of action is highly specific and has been extensively studied in both in vitro and in vivo models.
Biochemische Und Physiologische Effekte
Methotrexate has a range of biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. It can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. However, these side effects are generally manageable and do not limit the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in clinical practice.
Vorteile Und Einschränkungen Für Laborexperimente
Methotrexate has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action and can be used to selectively target cancer cells and immune cells. It is also relatively easy to administer and can be given orally or intravenously. However, N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid has limitations in laboratory experiments, particularly in terms of its toxicity and potential side effects. Careful consideration must be given to the dosage and duration of treatment to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the identification of biomarkers that can predict response to N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid treatment, which could improve patient outcomes and reduce the risk of adverse effects. Finally, there is ongoing research into the use of N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Synthesemethoden
Methotrexate is synthesized through a multistep process that involves the condensation of p-aminobenzoic acid with glycine, followed by the addition of glutamic acid and the final attachment of the pteridine ring. The process is complex and requires careful control of reaction conditions to yield a high-quality product.
Wissenschaftliche Forschungsanwendungen
Methotrexate has been extensively studied for its efficacy in the treatment of various cancers, including leukemia, lymphoma, and solid tumors. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Scientific research has shown that N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid works by inhibiting the synthesis of DNA and RNA, thereby preventing the growth and replication of cancer cells and immune cells.
Eigenschaften
CAS-Nummer |
122594-35-8 |
|---|---|
Produktname |
N-(4-(2-(2,4-Diamino-6-pteridinyl)propyl)benzoyl)-L-glutamic acid |
Molekularformel |
C21H23N7O5 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)propyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)8-11-2-4-12(5-3-11)19(31)26-13(20(32)33)6-7-15(29)30/h2-5,9-10,13H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,13-/m0/s1 |
InChI-Schlüssel |
SEJWECNFKLVVFC-HQVZTVAUSA-N |
Isomerische SMILES |
CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyme |
9-methyl-10-deazaminopterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



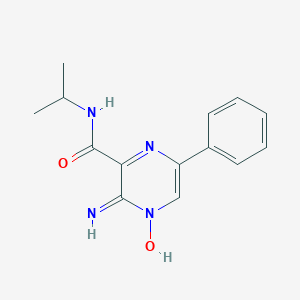

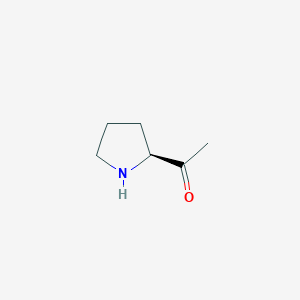
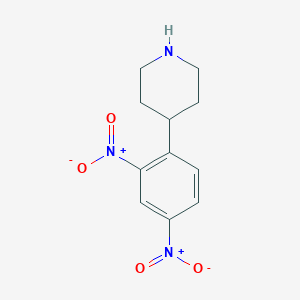
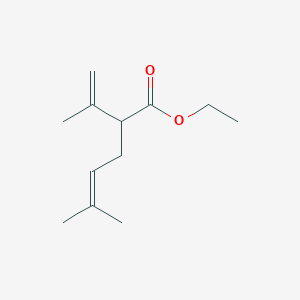
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
